molecular formula C16H19ClN4 B15250833 N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride CAS No. 2007916-90-5

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride

Cat. No.: B15250833
CAS No.: 2007916-90-5
M. Wt: 302.80 g/mol
InChI Key: FKSNHFKJACSVJN-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines an indene moiety with a tetrahydropyridopyrimidine framework. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of a suitable indene derivative with a pyridopyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1H-inden-1-yl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • N-(2,3-Dihydro-1H-inden-2-yl)-2-[(3R,6aS,8R,10aS)-3-hydroxydécahydropyrano[2,3-c][1,5]oxazocin-8-yl]acétamide

Uniqueness

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride is unique due to its specific combination of an indene moiety with a tetrahydropyridopyrimidine framework. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its potential therapeutic applications and diverse reactivity make it a valuable compound for further research and development.

Biological Activity

N-(2,3-Dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of the indane moiety contributes to its unique interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It may function as a modulator of enzyme activity or receptor binding, influencing pathways relevant to disease processes. The specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to receptors that regulate cellular functions, potentially leading to therapeutic effects.

Anticancer Properties

Recent studies have indicated that derivatives of pyrido[4,3-d]pyrimidines exhibit anticancer activity. For instance:

  • Cytotoxicity Evaluation : A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results demonstrated significant cytotoxicity, suggesting potential as anticancer agents .

Cardiovascular Effects

Research has also highlighted the potential cardiovascular benefits of compounds with similar structures:

  • Antihypertensive Activity : Pyrido[2,3-d]pyrimidin-7(8H)-ones have been linked to antihypertensive effects through their action as angiotensin II receptor antagonists .

Case Studies

  • Study on Antitumor Activity :
    • A study focused on pyrido[2,3-d]pyrimidin-7(8H)-ones revealed their effectiveness against mammary neoplasms and other tumor types. These compounds were noted for their ability to act as tyrosine kinase inhibitors .
  • Pharmacological Evaluation :
    • In a pharmacological evaluation involving various derivatives of pyrido[4,3-d]pyrimidines, compounds showed promising results in modulating pathways associated with cancer proliferation and apoptosis .

Data Summary

Biological Activity Description Reference
AnticancerSignificant cytotoxicity against cancer cell lines
AntihypertensiveModulates angiotensin II receptors
Enzyme InhibitionPotential inhibition of key metabolic enzymesResearch findings

Properties

CAS No.

2007916-90-5

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C16H18N4.ClH/c1-2-4-12-8-14(7-11(12)3-1)19-16-18-10-13-9-17-6-5-15(13)20-16;/h1-4,10,14,17H,5-9H2,(H,18,19,20);1H

InChI Key

FKSNHFKJACSVJN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN=C(N=C21)NC3CC4=CC=CC=C4C3.Cl

Origin of Product

United States

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